2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one
Overview
Description
2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones This compound is characterized by the presence of a benzoxazinone core structure substituted with a 2,4-difluoroanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,4-difluoroaniline with appropriate benzoxazinone precursors. One common method involves the nucleophilic substitution reaction where 2,4-difluoroaniline reacts with a benzoxazinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous-flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The process typically includes steps such as diazotization of 2,4-difluoroaniline followed by coupling with benzoxazinone intermediates .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoxazinone derivatives, while reduction may produce aminobenzoxazinone derivatives .
Scientific Research Applications
2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 2-(2,4-difluoroanilino)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Difluoroaniline
- 2-Fluoroaniline
- 3,4-Difluoroaniline
- 2,3-Difluoroaniline
- 2,4,6-Trifluoroaniline
- 2,5-Difluoroaniline
- 4-Fluoroaniline
Uniqueness
2-(2,4-Difluoroanilino)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both the benzoxazinone core and the 2,4-difluoroanilino group. This combination imparts distinct chemical properties and reactivity, making it valuable for various specialized applications in research and industry .
Properties
IUPAC Name |
2-(2,4-difluoroanilino)-3,1-benzoxazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O2/c15-8-5-6-12(10(16)7-8)18-14-17-11-4-2-1-3-9(11)13(19)20-14/h1-7H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYLYRUBYFBZGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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